N-Methoxy-2,N-dimethylacrylamide

Description

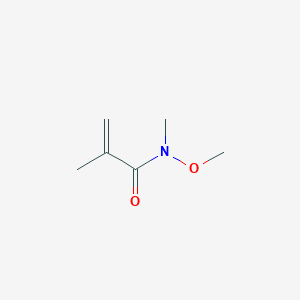

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N,2-dimethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(2)6(8)7(3)9-4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCFRIXKHXJIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462543 | |

| Record name | N-METHOXY-2,N-DIMETHYLACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132960-14-6 | |

| Record name | N-METHOXY-2,N-DIMETHYLACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N Methoxy 2,n Dimethylacrylamide

Advanced Synthetic Routes to N-Methoxy-2,N-dimethylacrylamide

A plausible and direct route to this compound involves the acylation of N,O-dimethylhydroxylamine with a suitable precursor, 2-methylacryloyl chloride. This method leverages the reactivity of the acid chloride to form the stable Weinreb amide.

The reaction proceeds by the nucleophilic attack of the nitrogen atom of N,O-dimethylhydroxylamine on the electrophilic carbonyl carbon of 2-methylacryloyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

A general procedure for this transformation is as follows: To a solution of 2-methylacryloyl chloride in a suitable aprotic solvent like dichloromethane (B109758) at 0 °C, N,O-dimethylhydroxylamine hydrochloride and a base (e.g., pyridine) are added. The reaction mixture is stirred, allowing it to warm to room temperature, until completion. An aqueous workup followed by purification, typically via column chromatography, affords the desired this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield |

| 2-Methylacryloyl chloride | N,O-Dimethylhydroxylamine hydrochloride | Pyridine | Dichloromethane | High |

| 2-Methylacrylic acid | N,O-Dimethylhydroxylamine hydrochloride | Coupling Agent (e.g., HATU) | Dimethylformamide | Good to High |

Stereoselective Synthetic Approaches

The introduction of chirality into the this compound structure requires a stereoselective synthetic strategy. A key method for establishing stereocenters in α,β-unsaturated systems is the Sharpless Asymmetric Dihydroxylation (AD). wikipedia.orgalfa-chemistry.com This reaction allows for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.org

While direct asymmetric dihydroxylation of this compound is not the most common application, a precursor such as an N-methoxy-N-methylamide of an α,β-unsaturated acid can be a suitable substrate for Sharpless Asymmetric Dihydroxylation. For instance, N-methoxy-N-methylcrotonamide could undergo asymmetric dihydroxylation to introduce two chiral centers. The choice of AD-mix (α or β), which contains the chiral ligand ((DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β), osmium tetroxide, and a re-oxidant, dictates the facial selectivity of the dihydroxylation. wikipedia.orgorganic-chemistry.org

The reaction involves the formation of a chiral osmium-ligand complex that coordinates with the alkene. The dihydroxylation then proceeds via a [3+2] cycloaddition mechanism to form an osmate ester, which is subsequently hydrolyzed to yield the diol. wikipedia.org The chiral ligand creates a binding pocket that directs the alkene to a specific orientation, leading to the formation of one enantiomer in excess. wikipedia.org

A hypothetical stereoselective synthesis could involve the following steps:

Asymmetric Dihydroxylation: Reaction of a suitable α,β-unsaturated Weinreb amide precursor with AD-mix-α or AD-mix-β to yield a chiral diol.

Functional Group Manipulation: Selective protection of one hydroxyl group, followed by oxidation of the other to a ketone.

Methylation: Introduction of the methyl group at the α-position.

Further Manipulation: Subsequent reactions to re-form the double bond and deprotection to yield the chiral this compound.

| Substrate | Reagent | Chiral Ligand Source | Expected Product | Typical Enantiomeric Excess (ee) |

| α,β-Unsaturated Weinreb Amide | OsO₄ (catalytic), K₃[Fe(CN)₆] | AD-mix-α | (R,R)-diol or (S,S)-diol | >90% |

| α,β-Unsaturated Weinreb Amide | OsO₄ (catalytic), K₃[Fe(CN)₆] | AD-mix-β | (S,S)-diol or (R,R)-diol | >90% |

Mechanistic Investigations of Formation Reactions

The formation of this compound via the acylation of N,O-dimethylhydroxylamine with 2-methylacryloyl chloride follows a nucleophilic acyl substitution mechanism. The nitrogen atom of N,O-dimethylhydroxylamine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The presence of a base is crucial to deprotonate the hydroxylamine (B1172632) hydrochloride in situ, generating the free nucleophile, and to neutralize the HCl produced during the reaction.

In the context of stereoselective synthesis, the mechanism of the Sharpless Asymmetric Dihydroxylation is well-studied. wikipedia.org The reaction is initiated by the formation of a complex between osmium tetroxide and the chiral ligand. This complex then undergoes a cycloaddition with the alkene substrate. The generally accepted mechanism involves a [3+2] cycloaddition between the OsO₄ and the alkene, leading to a five-membered osmate ester intermediate. wikipedia.org The chiral ligand creates a defined chiral environment around the osmium center, which dictates the face of the alkene that approaches the oxidant, thereby controlling the stereochemical outcome of the dihydroxylation. Subsequent hydrolysis of the osmate ester releases the chiral diol and regenerates the osmium catalyst, which is then reoxidized by a stoichiometric oxidant to complete the catalytic cycle. organic-chemistry.org

Transformative Chemical Reactions and Derivatization Studies of N Methoxy 2,n Dimethylacrylamide

Enantioselective Functionalization and Stereochemical Control

The electron-rich double bond of N-Methoxy-2,N-dimethylacrylamide is a prime target for stereoselective functionalization. The development of powerful catalytic asymmetric reactions enables precise control over the introduction of new chiral centers.

The synthesis of chiral vicinal diols from alkenes is most effectively achieved through the Sharpless Asymmetric Dihydroxylation (SAD) wikipedia.org. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the stereochemical outcome of the diol product. For a 1,1-disubstituted alkene like this compound, this method is expected to produce the corresponding chiral diols, (S)- and (R)-2,3-dihydroxy-N-methoxy-2,N-dimethylpropionamides, with high enantioselectivity wikipedia.org.

The reaction mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand. This chiral complex then undergoes a [3+2] cycloaddition with the alkene, followed by hydrolysis to yield the diol and regenerate the osmium catalyst wikipedia.org. The choice of the chiral ligand, typically derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates which face of the alkene is hydroxylated. The commercially available reagent mixtures, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), are commonly used to generate the (R)- and (S)-diols, respectively, from terminal alkenes semanticscholar.org.

While the SAD reaction is broadly applicable, substrates containing amide functionalities may require modified conditions. For instance, the dihydroxylation of certain unsaturated amides has been noted to necessitate buffering of the standard reaction conditions to achieve moderate yields, suggesting potential sensitivity of the amide group researchgate.net. Therefore, the successful synthesis of the target chiral diols from this compound would likely involve the use of AD-mix-α or AD-mix-β in a buffered solvent system, such as t-BuOH/water with the addition of sodium bicarbonate researchgate.net.

The expected high enantiomeric excess (ee) for this transformation is based on established results for other 1,1-disubstituted alkenes, which often yield products with >90% ee rsc.org.

Table 1: Predicted Outcomes for Sharpless Asymmetric Dihydroxylation of this compound This is a representative table based on typical results for analogous substrates, as specific data for this compound is not available in the cited literature.

| Starting Material | Reagent | Expected Major Product | Predicted Enantiomeric Excess (ee) |

|---|---|---|---|

| This compound | AD-mix-α | (R)-2,3-dihydroxy-N-methoxy-2,N-dimethylpropionamide | >95% |

| This compound | AD-mix-β | (S)-2,3-dihydroxy-N-methoxy-2,N-dimethylpropionamide | >95% |

Role as a Precursor in Complex Molecule Synthesis

The functional groups of this compound make it an adept precursor for synthesizing more complex and biologically relevant molecules, such as non-proteinogenic amino acids.

The Sharpless Asymmetric Aminohydroxylation (SAAH) provides a direct pathway for the conversion of alkenes into chiral 1,2-amino alcohols organic-chemistry.org. By applying this methodology to this compound, it is possible to synthesize enantiomerically pure derivatives of α-methyl isoserine, which is a β-amino-α-hydroxy acid.

The SAAH reaction is mechanistically similar to the SAD, employing an osmium catalyst and a chiral ligand to control stereoselectivity. However, it also requires a stoichiometric nitrogen source, such as a chloramine (B81541) salt, to introduce the amino group across the double bond researchgate.net. The reaction proceeds via a syn-addition of the nitrogen and oxygen atoms organic-chemistry.org.

For an α-substituted acrylamide (B121943) like this compound, the SAAH reaction can lead to two regioisomers: the α-amino-β-hydroxy product or the desired α-hydroxy-β-amino product (the isoserine derivative). The regioselectivity can often be influenced by the choice of chiral ligand and the nitrogen source organic-chemistry.org. For example, in the aminohydroxylation of cinnamates, using a PHAL-type ligand can favor one regioisomer, while an AQN-type ligand can favor the other, without compromising enantioselectivity organic-chemistry.org.

The resulting N-methoxy-N-methyl amide (Weinreb amide) is particularly useful as it can be readily converted to other functional groups, such as carboxylic acids, ketones, or aldehydes, facilitating the synthesis of the final β-amino acid. The synthesis of (S)- or (R)-α-methyl isoserine derivatives would therefore involve the selection of the appropriate chiral ligand (e.g., from the AD-mix formulations) and a suitable nitrogen source (e.g., chloramine-T or a protected carbamate) organic-chemistry.orgorganic-chemistry.org.

Table 2: Predicted Stereochemical and Regiochemical Outcomes for Sharpless Asymmetric Aminohydroxylation of this compound This is a representative table based on established principles of the SAAH reaction, as specific data for this compound is not available in the cited literature.

| Starting Material | Reagent Combination | Expected Major Product | Stereochemistry |

|---|---|---|---|

| This compound | OsO₄, (DHQ)₂PHAL, Nitrogen Source | (2R,3R)-3-Amino-2-hydroxy-N-methoxy-2,N-dimethylpropionamide | (R)-α-methyl isoserine derivative |

| This compound | OsO₄, (DHQD)₂PHAL, Nitrogen Source | (2S,3S)-3-Amino-2-hydroxy-N-methoxy-2,N-dimethylpropionamide | (S)-α-methyl isoserine derivative |

Reaction Kinetics and Thermodynamic Analysis of Derivatization Processes

Detailed studies on the reaction kinetics and thermodynamic parameters for the derivatization of this compound are not extensively available in the surveyed literature. Such analyses would be crucial for optimizing reaction conditions, understanding mechanistic pathways, and scaling up synthetic processes. Kinetic studies would involve monitoring reaction rates under various conditions (temperature, concentration, catalyst loading) to determine rate laws and activation energies. Thermodynamic analysis would provide insight into the equilibrium position and spontaneity of the derivatization reactions, such as the dihydroxylation and aminohydroxylation processes.

Advanced Spectroscopic and Structural Characterization of N Methoxy 2,n Dimethylacrylamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms (protons) in a molecule, including their chemical environment, proximity to other protons, and their number. For a molecule like N-Methoxy-2,N-dimethylacrylamide, the ¹H NMR spectrum is used to confirm the presence of all key structural components.

While a specific spectrum for this compound is not publicly documented, a predicted spectrum can be inferred based on its structure and data from analogous compounds like N,N-dimethylacrylamide (DMAC). whiterose.ac.uk The key proton signals would be expected in distinct regions of the spectrum, characterized by their chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern).

Expected ¹H NMR Spectral Data for this compound (Note: This table is illustrative and based on chemical shift predictions and data from similar structures. Actual experimental values may vary.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.0 - 6.5 | Multiplet | 2H | Vinyl protons (=CH₂) |

| ~ 5.5 - 5.8 | Multiplet | 1H | Vinyl proton (=CH-) |

| ~ 3.7 | Singlet | 3H | Methoxy (B1213986) protons (N-OCH₃) |

| ~ 3.1 | Singlet | 3H | N-Methyl protons (N-CH₃) |

| ~ 2.0 | Singlet | 3H | 2-Methyl protons (C-CH₃) |

The vinyl protons typically appear as a complex multiplet system due to coupling between them. The methyl groups (N-methoxy, N-methyl, and 2-methyl) are expected to appear as sharp singlets as they lack adjacent protons to couple with. The integration of these signals confirms the correct number of protons in each unique chemical environment, providing strong evidence for the compound's identity. researchgate.net

X-ray Diffraction Analysis

For chiral derivatives of this compound, single-crystal X-ray analysis is the gold standard for determining the absolute configuration. When a chiral compound forms a suitable single crystal, diffraction of X-rays by the crystal lattice produces a unique pattern. Analysis of this pattern allows for the construction of a three-dimensional electron density map, from which the precise position of every atom in the molecule can be determined.

This technique is crucial when a synthesis produces a chiral molecule, as it provides irrefutable proof of its stereochemistry. For instance, studies on other chiral amides, such as N'-(t-butyloxycarbonyl)-L-phenylalanine-N-methoxy-N-methylamide, have demonstrated the utility of single-crystal X-ray analysis in confirming that a racemic mixture had formed, where both enantiomers co-crystallized in the unit cell. researchgate.net Similarly, the structures of various methoxy-containing thiourea (B124793) derivatives have been unambiguously determined using this method, revealing details of their molecular geometry and intermolecular hydrogen bonding networks. scispace.comresearchgate.net This capability is essential for applications where a specific enantiomer is required.

Computational Chemistry and Theoretical Modeling of N Methoxy 2,n Dimethylacrylamide Reactivity

Quantum Chemical Calculations of Reaction Intermediates

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are powerful tools for elucidating the structures and stabilities of transient species such as reaction intermediates and transition states. For a molecule like N-Methoxy-2,N-dimethylacrylamide, these calculations can provide critical insights into its reaction mechanisms, particularly in reactions involving the acrylamide (B121943) moiety and the influential N-methoxy-N-methyl group.

Detailed research findings on analogous Weinreb amides show that the N-methoxy-N-methylamide group is not merely a spectator. Its primary role is to stabilize tetrahedral intermediates formed during nucleophilic additions, preventing the common over-addition that occurs with other ester or amide derivatives. DFT calculations on these systems reveal that the N-methoxy group, in concert with the carbonyl oxygen, can form a stable five-membered chelate with metal ions (e.g., Li⁺, Mg²⁺) from organometallic reagents. This chelation holds the intermediate in place, preventing its collapse and further reaction until acidic workup.

In the context of this compound, similar intermediates would be expected in reactions such as Michael additions or the addition of organometallic reagents to the carbonyl group. Quantum chemical calculations would be essential to:

Determine the geometry and stability of the chelated tetrahedral intermediates.

Calculate the energy barriers for the formation and collapse of these intermediates.

Investigate the electronic structure using methods like Natural Bond Orbital (NBO) analysis to understand the stabilizing nN→π*CO orbital interactions.

Model the formation of enolates. Tertiary amides can be deprotonated at the α-carbon to form amide enolates, which are potent nucleophiles. DFT calculations can predict the acidity of the α-protons and the geometry of the resulting enolate. For this compound, deprotonation at the 2-methyl group would yield an enolate, and calculations could predict its preferred conformation and reactivity in subsequent alkylation or aldol (B89426) reactions.

The following interactive table summarizes the types of data that would be generated from such quantum chemical calculations, based on findings for analogous Weinreb amide systems.

| Intermediate/Transition State | Computational Method | Key Calculated Parameter | Typical Finding/Insight |

|---|---|---|---|

| Chelated Tetrahedral Intermediate (with Li+) | DFT (e.g., B3LYP/6-311+G**) | Li-O bond distances | Formation of a stable five-membered ring, preventing over-addition. |

| Amide Enolate | DFT (e.g., M06-2X/def2-TZVP) | C=C and C-N bond lengths | Provides insight into the delocalization and nucleophilicity of the enolate. |

| Transition State for Michael Addition | DFT with solvent model (e.g., PCM) | Imaginary frequency and energy barrier | Predicts the kinetic favorability of conjugate addition to the acryloyl unit. |

| N-O Bond Cleavage Intermediate | CASSCF or multireference methods | N-O bond length and spin density | Investigates potential radical decomposition pathways under certain conditions. |

Molecular Dynamics Simulations of Stereoselective Processes

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a powerful lens through which to study dynamic processes like conformational changes and reaction trajectories. For this compound, which possesses significant conformational flexibility around its C-C and C-N single bonds, MD simulations are theoretically indispensable for understanding and predicting the outcomes of stereoselective reactions.

While specific MD studies on the stereoselectivity of this compound are not available, the methodology's potential is clear. A key challenge in predicting stereoselectivity for flexible, acyclic molecules is accurately sampling the vast conformational space to identify the low-energy conformers that lead to the major product. The stereochemical outcome of a reaction, such as an asymmetric Michael addition to the double bond, would depend on the relative energies of the diastereomeric transition states. The geometries of these transition states are, in turn, highly dependent on the preferred conformations of the starting materials.

MD simulations can be employed to:

Perform Conformational Searches: By simulating the molecule over time, MD can explore the potential energy surface and identify the most stable ground-state conformers and their relative populations according to the Boltzmann distribution. calcus.cloud This is a critical first step before modeling a reaction.

Model Transition States: Using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, the reacting core of the system (e.g., the enolate and the acrylamide) can be treated with high-level quantum mechanics, while the surrounding solvent and substituents are modeled with a classical force field. This allows for the simulation of the reaction pathway in a condensed-phase environment.

Elucidate the Role of Solvent: MD simulations explicitly model solvent molecules, allowing for the investigation of how solvent ordering and hydrogen bonding influence the stability of different transition states, which can be a determining factor in stereoselectivity.

Apply Enhanced Sampling Techniques: For complex reactions, standard MD may struggle to cross high energy barriers. acs.org Techniques like metadynamics or umbrella sampling can be used to force the system along a reaction coordinate, allowing for the calculation of the free energy profile (Potential of Mean Force) for different stereochemical pathways. nih.gov

The following interactive table outlines a conceptual workflow for how MD simulations could be structured to investigate a stereoselective process involving this compound.

| Simulation Stage | Objective | Key Methodologies | Anticipated Outcome/Insight |

|---|---|---|---|

| 1. Conformational Analysis | Identify low-energy ground-state conformers of the reactant. | Long-timescale classical MD with a validated force field (e.g., GAFF, CGenFF). | A library of stable conformers and their relative populations, providing starting points for reaction modeling. |

| 2. Transition State Modeling | Determine the structures and relative energies of diastereomeric transition states. | QM/MM simulations; locating transition states with QM methods (DFT) and refining with MD. | Prediction of the favored stereochemical outcome based on the Curtin-Hammett principle. |

| 3. Free Energy Profile Calculation | Compute the free energy barriers for competing stereochemical pathways. | Enhanced sampling MD (Metadynamics, Umbrella Sampling) along a defined reaction coordinate. | A quantitative prediction of the diastereomeric or enantiomeric ratio (d.r. or e.e.). |

| 4. Analysis of Non-Covalent Interactions | Understand the origin of stereoselectivity. | Analysis of MD trajectories for key hydrogen bonds, steric clashes, or solvent effects. | Rationalization of why one stereoisomer is formed preferentially, guiding future catalyst or substrate design. |

Potential Academic Applications in Material Science Research

Exploratory Polymerization Studies of N-Methoxy-2,N-dimethylacrylamide

The vinyl group inherent in the acrylamide (B121943) structure of this compound makes it a candidate for polymerization. However, a review of scientific literature reveals a notable absence of studies dedicated to its polymerization behavior.

To date, no specific research findings on the free-radical polymerization of this compound have been published. Free-radical polymerization is a common and robust method for polymerizing vinyl monomers, including various acrylamide derivatives. google.com The susceptibility of a monomer to this process is dictated by the reactivity of its double bond and the stability of the resulting propagating radical.

A hypothetical investigation into the radical polymerization of this compound would likely explore the following:

Initiation: Standard thermal or photoinitiators, such as azobisisobutyronitrile (AIBN) or benzoin (B196080) derivatives, could be employed to generate initial radicals.

Kinetics: The rate of polymerization would be a key parameter of interest. It would be influenced by several factors inherent to the monomer's structure:

The N-methoxy-N-methylamide group: The electronic nature of the N-methoxy group could influence the reactivity of the vinyl group and the stability of the propagating radical. Its steric bulk, combined with the adjacent methyl group, might also hinder the approach of monomers to the growing polymer chain end.

Solvent Effects: The polymerization behavior of acrylamides can be highly dependent on the solvent used, with polar solvents like water sometimes accelerating the rate of polymerization for related monomers. nih.gov An exploration in various solvents (e.g., toluene, DMF, water) would be necessary to understand its solubility and kinetic behavior.

Given the lack of empirical data, any discussion of polymerization rates or resulting polymer properties remains speculative and awaits experimental validation.

Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful tools for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity indices (PDI). The application of these techniques to this compound is a purely hypothetical yet intriguing research avenue.

For many acrylamide-type monomers, achieving controlled polymerization can be challenging. For instance, studies on N,N-dimethylacrylamide (DMAA) have shown that the amide functionality can complex with the copper catalyst in ATRP, potentially leading to a loss of control. researchgate.net

A hypothetical exploration of controlled polymerization for this compound would need to address these potential challenges:

ATRP: Would the N-methoxy-N-methylamide group participate in side reactions or form stable complexes with the copper catalyst? The oxygen atom of the methoxy (B1213986) group might offer an additional coordination site, potentially influencing catalyst activity and deactivation rates in ways not seen with simpler N,N-dialkylacrylamides.

RAFT: This technique is often more tolerant of functional monomers. A hypothetical study would involve screening various RAFT agents (e.g., trithiocarbonates, dithiobenzoates) to find a suitable system that allows for controlled polymerization. The goal would be to achieve a linear evolution of molecular weight with monomer conversion and produce polymers with low PDI values, indicating a living process.

Success in this area would open the door to creating novel block copolymers and other advanced architectures incorporating this compound.

Future Research Trajectories and Unexplored Avenues for N Methoxy 2,n Dimethylacrylamide

Development of Novel Catalytic Systems for Synthesis

The synthesis of N-alkoxy-N-alkylamides, such as N-Methoxy-2,N-dimethylacrylamide, traditionally relies on the coupling of an activated carboxylic acid derivative with the corresponding hydroxylamine (B1172632). A common method involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride. wisc.edu While effective, this approach can be limited by the availability and stability of the acid chloride precursor. Future research should focus on developing more direct and efficient catalytic systems.

A plausible and more atom-economical approach would be the direct catalytic amidation of 2-methylacrylic acid with N,O-dimethylhydroxylamine. This would circumvent the need for the preparation of the highly reactive 2-methylacryloyl chloride. Research in this area could explore various catalytic systems that have proven effective for other amidation reactions.

Another promising avenue lies in the application of transfer hydrogenation. Cationic iridium (Ir) complexes, for instance, have been shown to catalyze the transfer hydrogenation of oximes to produce N-alkoxy amines. rsc.org Investigating similar catalytic systems for the direct synthesis of this compound from suitable precursors could lead to more sustainable and efficient production methods. Furthermore, the development of asymmetric catalytic systems could open pathways to enantiomerically pure derivatives, which is of significant interest in medicinal chemistry and materials science. nih.gov

Future research could also explore the use of nickel/aluminum catalysis, which has been effective for the para-selective alkylation of benzamides. acs.org Adapting such cooperative catalytic systems for the synthesis of functionalized acrylamides could offer novel synthetic routes with high selectivity.

Table 1: Potential Catalytic Systems for this compound Synthesis

| Catalytic Approach | Precursors | Potential Advantages | Key Research Focus |

| Direct Catalytic Amidation | 2-Methylacrylic acid, N,O-Dimethylhydroxylamine | Atom economy, avoids harsh reagents | Development of efficient and selective catalysts (e.g., boronic acids, transition metals) |

| Catalytic Transfer Hydrogenation | Oxime precursors | Mild reaction conditions | Exploration of Iridium or Ruthenium-based catalysts, optimization of reaction parameters |

| Asymmetric Catalysis | Racemic precursors or prochiral substrates | Access to enantiomerically pure compounds | Design of chiral ligands for metal complexes (e.g., Titanium-based catalysts) nih.gov |

| Cooperative Nickel/Aluminum Catalysis | 2-Methylacrylic acid derivatives, alkene | High selectivity, novel reaction pathways | Adaptation of existing Ni/Al systems to the acrylamide (B121943) scaffold acs.org |

Investigation of New Derivatization Pathways

The N-methoxy-N-methylamide moiety, also known as a Weinreb amide, is a versatile functional group that can undergo a variety of transformations. wisc.edupsu.edu These amides are known to react cleanly with organometallic reagents such as Grignard and organolithium compounds to yield ketones without the common side-reaction of over-addition to form tertiary alcohols. wisc.edu This stability is attributed to the formation of a stable chelated intermediate.

Future research should systematically explore the derivatization of the Weinreb amide portion of this compound. This would involve reacting it with a wide range of organometallic reagents to synthesize a library of functionalized monomers, where the 2-methylacrylamide unit remains intact for subsequent polymerization.

Furthermore, the reduction of the Weinreb amide to an aldehyde using hydride reagents is another well-established transformation that could be applied to this compound. psu.edu This would provide access to aldehyde-functionalized acrylamide monomers, which are valuable building blocks in polymer and materials chemistry.

The N-methoxy group itself can act as a reactivity control element, enabling transformations that are not possible with simple amides. researchgate.net Research into the divergent alkynylative difunctionalization of the amide bond, a process that can lead to either C-O or C-N bond cleavage, could yield novel propargyl amine or alcohol functionalized monomers. nih.gov

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent | Product Type | Potential Application of Product |

| Reaction with Organometallics | Grignard reagents, Organolithium reagents | Ketone-functionalized acrylamide monomers | Synthesis of functional polymers with reactive ketone side chains |

| Reduction | Hydride reagents (e.g., LiAlH₄, DIBAL-H) | Aldehyde-functionalized acrylamide monomers | Building blocks for hydrogels, cross-linking agents |

| Nucleophilic Addition to Amide | Various nucleophiles | Substituted amine monomers | Synthesis of polymers with diverse functional groups rsc.org |

| Alkynylative Difunctionalization | Organometallic nucleophile, Terminal alkyne | Propargyl amine or alcohol functionalized monomers | Click chemistry, synthesis of advanced materials nih.gov |

Exploration of Bio-relevant Transformations

The acrylamide backbone of this compound suggests its potential use in the synthesis of biocompatible polymers. Poly(N,N-dimethylacrylamide) is known for its hydrophilicity and is used in various biomedical applications. mdpi.com The presence of the N-methoxy-N-methylamide functionality opens up possibilities for creating "smart" polymers that can undergo bio-relevant transformations.

One area of exploration is the design of polymers that can release bioactive molecules under specific physiological conditions. The Weinreb amide could be designed as a cleavable linker that, upon a specific biological trigger (e.g., enzymatic action or a change in pH), releases a therapeutic agent.

Furthermore, the derivatization pathways discussed in the previous section can be utilized to attach biomolecules to the monomer before polymerization. For instance, the ketone or aldehyde functionalities generated from the Weinreb amide can be used for the bioconjugation of proteins, peptides, or carbohydrates through oxime or hydrazone ligation.

The development of hydrogels based on this compound and its derivatives is another promising research direction. The functional handles introduced via the Weinreb amide could be used to control the cross-linking density, swelling behavior, and mechanical properties of the hydrogels, making them suitable for applications in drug delivery and tissue engineering. mdpi.com The incorporation of N-alkoxyamine functionalities is of growing interest in biosciences, and developing synthetic routes to such structures is a key research goal. nih.gov

Table 3: Potential Bio-relevant Applications and Transformations

| Application Area | Key Transformation/Feature | Potential Outcome |

| Drug Delivery | Cleavage of the N-methoxy-N-methylamide linker | Controlled release of therapeutic agents |

| Bioconjugation | Derivatization to ketone/aldehyde followed by ligation | Attachment of proteins, peptides, or sugars to create functional biomaterials |

| Tissue Engineering | Polymerization into functional hydrogels | Scaffolds with tunable properties for cell culture and tissue regeneration |

| Biosensors | Incorporation into polymers that respond to biological stimuli | Development of materials that change properties in the presence of specific analytes |

Q & A

Q. What are the standard synthetic routes for N-Methoxy-2,N-dimethylacrylamide, and how are reaction conditions optimized?

The compound is synthesized via condensation of 3-methoxypropionic acid with dimethylamine under elevated temperature (80–150°C) and pressure (0.1–10.0 MPa) in a sealed reactor. Optimization involves monitoring reaction kinetics and purity via NMR or FTIR to confirm the absence of unreacted precursors or side products. Thermal stability during synthesis must be controlled to prevent decomposition .

Q. How is this compound incorporated into copolymer systems, and what parameters influence reactivity?

Free radical polymerization is commonly used, with redox initiators like ammonium persulfate and crosslinkers (e.g., N,N-methylene-bis-acrylamide). Reactivity depends on monomer ratios, initiator concentration, and temperature. For example, increasing the initiator dose accelerates conversion but may reduce molecular weight due to chain termination .

Q. What analytical techniques are critical for characterizing this compound-based polymers?

Key methods include:

Q. How do researchers design hydrogels using this compound for adsorption studies?

Hydrogels are synthesized via copolymerization with ionic monomers (e.g., 2-acrylamido-2-methylpropanesulfonic acid). Swelling behavior and adsorption efficiency (e.g., for heavy metals) are optimized by adjusting crosslinker density, pH, and initiator concentration. Kinetic models (e.g., pseudo-second-order) validate adsorption mechanisms .

Advanced Research Questions

Q. What challenges arise in achieving controlled polymerization (e.g., ATRP) with this compound?

ATRP attempts face uncontrolled chain growth due to radical stabilization by Cu-amide complexes, leading to broad molecular weight distributions (Đ > 1.5). Strategies like ligand variation (e.g., Me₄Cyclam) or solvent selection (water vs. toluene) mitigate but do not fully resolve termination side reactions .

Q. How can asymmetric synthesis routes be applied to this compound derivatives?

Sharpless asymmetric dihydroxylation (AD) using chiral ligands (e.g., AD-mix α/β) enables enantioselective synthesis of β-amino acids. For example, (S)- and (R)-2-methyl isoserines are derived from dihydroxylated intermediates, with stereochemistry confirmed via X-ray crystallography .

Q. What strategies enhance the biocompatibility of this compound in biomedical applications?

Surface functionalization with poly(N,N-dimethylacrylamide) (PDMAAm) coatings reduces cytotoxicity in nanoparticle systems. For drug delivery, graft copolymerization with cellulose or polysiloxane improves controlled release kinetics, as demonstrated in ciprofloxacin-loaded hydrogels .

Q. How do researchers resolve contradictions in copolymerization reactivity data?

Discrepancies in reactivity ratios (e.g., DMA vs. acrylic acid) are addressed via real-time FTIR to track monomer conversion. Computational modeling (e.g., Q-e scheme) supplements experimental data to predict copolymer composition under varying feed ratios .

Q. What advanced methods optimize adsorption capacity in this compound-based composites?

Incorporation of reduced graphene oxide (RGO) into hydrogel matrices increases surface area and binding sites for Hg²⁺/Cr⁶⁺. Adsorption isotherms (Langmuir vs. Freundlich) and pH-dependent zeta potential analyses guide material design for maximum ion uptake .

Methodological Considerations

- Data Contradiction Analysis : Compare molecular weight distributions (SEC) and thermal properties (TGA/DSC) across polymerization methods to identify systematic errors or side reactions .

- Experimental Design : Use fractional factorial designs to screen variables (e.g., initiator concentration, temperature) in hydrogel synthesis, reducing optimization time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.